4-(Hydroxymethyl)benzoic acid
Overview
Description
4-(Hydroxymethyl)benzoic Acid is an intermediate in the synthesis of Eprosartan, a prototype of the imidazoleacrylic acid angiotensin II receptor antagonists used as an antihypertensive agent . Its molecular formula is C8H8O3 .
Synthesis Analysis
4-(Hydroxymethyl)benzoic Acid (HMBA) is synthesized from HMFA and ethylene catalyzed by Sn-BEA . In another study, the crystallization behaviors of 4-(hydroxymethyl) benzoic acid (p-HMBA) crystal were investigated with poly(vinylpyrrolidone) (PVP) by combining experiments and molecular simulations .
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)benzoic Acid is represented by the formula C8H8O3. It has a molecular weight of 152.147 Da and a monoisotopic mass of 152.047348 Da .
Scientific Research Applications
Summary of the Application
4-(Hydroxymethyl)benzoic acid has been used in the study of plasmon-enhanced electrochemical oxidation . This process involves the use of plasmonic gold nanoparticles (Au NPs) to facilitate electrochemical reactions .
Methods of Application
The electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid was investigated on gold (Au), nickel (Ni), and platinum (Pt) metal working electrodes in alkaline electrolytes . The Au NPs were electrodeposited on indium tin oxide (ITO)-coated glass, which was then used as the working electrode for the 4-(Hydroxymethyl)benzoic acid electrooxidation . The Au NPs on the ITO electrode could enhance the electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid under green and red LED light illuminations (505 and 625 nm) .
Results or Outcomes
The results showed that Au has the lowest onset potential for catalyzing the electrooxidation of 4-(Hydroxymethyl)benzoic acid among the three metals in base . Both 4-carboxybenzaldehyde and terephthalic acid were detected as the products of electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid on the Au working electrode .
Application in Chromatography
Summary of the Application
4-(Hydroxymethyl)benzoic acid is used in High-Performance Liquid Chromatography (HPLC) for the analysis of aromatic acids and alcohols .
Methods of Application
The compound is used as a standard in HPLC analysis. The HPLC system is typically equipped with an Amaze Aromatic Stationary Phase. The compound is then injected into the system, and its retention time is recorded .
Results or Outcomes
The retention time of 4-(Hydroxymethyl)benzoic acid can be used to identify and quantify it in a mixture of aromatic acids and alcohols .
Application in Biochemistry
Summary of the Application
4-(Hydroxymethyl)benzoic acid is involved in biochemical reactions catalyzed by enzymes such as 4-hydroxybenzoic acid hydro-lyase and protocatechuic acid decarboxylase .
Methods of Application
In biochemical studies, the compound is used as a substrate for the mentioned enzymes. The reaction products are then analyzed to understand the enzyme’s function .
Results or Outcomes
The enzymatic reactions involving 4-(Hydroxymethyl)benzoic acid can lead to the formation of various products, providing insights into the enzyme’s catalytic mechanism .
Application in Resin Synthesis
Summary of the Application
4-(Hydroxymethyl)benzoic acid is used in the synthesis of HypoGel®, a hydrophilic gel type resin .
Methods of Application
The compound is used as a linker in the synthesis of HypoGel®. The resin combines high loading and a hydrophilicity between polystyrene and TentaGel® .
Results or Outcomes
The resulting HypoGel® resin has properties that make it suitable for various applications, including solid-phase peptide synthesis .
Application in Chemical Synthesis
Summary of the Application
4-(Hydroxymethyl)benzoic acid is used as a reagent in chemical synthesis .
Methods of Application
The compound can be used as a starting material or intermediate in the synthesis of various other chemicals . The specific methods of application would depend on the target molecule .
Results or Outcomes
The outcomes of the synthesis would vary based on the target molecule. The compound’s hydroxymethyl and carboxylic acid groups make it versatile for various types of reactions .
Application in Material Science
Summary of the Application
4-(Hydroxymethyl)benzoic acid is used in the synthesis of polymers .
Methods of Application
The compound can be used as a monomer in polymerization reactions. The hydroxymethyl group can react with other monomers to form a polymer chain .
Results or Outcomes
The resulting polymers can have various properties and uses, depending on the other monomers used in the polymerization .
Safety And Hazards
When handling 4-(Hydroxymethyl)benzoic Acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .
Future Directions
properties
IUPAC Name |
4-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYFPDXEIFBNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184111 | |
Record name | 4-(Hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)benzoic acid | |
CAS RN |
3006-96-0 | |
Record name | 4-(Hydroxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3006-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxymethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(HYDROXYMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z28L8STHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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